molecular formula C9H8N2O B1281340 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) CAS No. 67058-75-7

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI)

Número de catálogo: B1281340
Número CAS: 67058-75-7
Peso molecular: 160.17 g/mol
Clave InChI: FGEAMIDRHICAFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is a heterocyclic compound with the molecular formula C9H8N2O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with acylating agents in the presence of catalysts. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Cancer Treatment :
    • Research indicates that derivatives of 1H-Pyrrolo[2,3-c]pyridine exhibit cytotoxic activity against cancer cells. Specifically, these compounds have been shown to inhibit enzymes involved in cancer cell proliferation, making them potential candidates for cancer therapy .
    • A case study demonstrated that certain derivatives effectively block the HGF/MET signaling pathway, which is implicated in various cancers. These compounds displayed considerable potency with IC values indicating their effectiveness as inhibitors .
  • Acid Pump Antagonists :
    • A series of 1H-Pyrrolo[2,3-c]pyridines have been synthesized and evaluated as acid pump antagonists (APAs). Compounds from this series showed strong inhibitory activities against H(+)/K(+) ATPase, which is crucial for gastric acid secretion. Notably, some derivatives achieved IC50 values as low as 28 nM, highlighting their potential for treating acid-related disorders .
  • Obesity Treatment :
    • The compound has also been investigated for its role in treating obesity. It acts as an antagonist at the histamine H3 receptor, which is associated with appetite regulation. The modulation of this receptor can lead to decreased food intake and weight loss in clinical settings .

Data Table: Summary of Biological Activities

Application AreaMechanism of ActionPotency (IC50)References
Cancer TreatmentInhibition of HGF/MET signaling pathwayVaries
Acid Pump AntagonistsInhibition of H(+)/K(+) ATPase28-29 nM
Obesity TreatmentAntagonism at histamine H3 receptorsVaries

Case Studies

Case Study 1: Cancer Inhibition

  • A study published in a peer-reviewed journal explored the cytotoxic effects of various derivatives of 1H-Pyrrolo[2,3-c]pyridine on cancer cell lines. The results indicated that specific modifications to the compound's structure significantly enhanced its ability to inhibit tumor growth by targeting the HGF/MET pathway.

Case Study 2: Gastrointestinal Applications

  • Another research effort focused on synthesizing and testing new derivatives as acid pump antagonists. The findings demonstrated that certain compounds not only inhibited gastric acid secretion effectively but also had favorable pharmacokinetic profiles, making them suitable for further development into therapeutic agents for conditions like gastroesophageal reflux disease.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Uniqueness: 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is unique due to its fused pyrrole-pyridine structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications .

Actividad Biológica

1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrrole and pyridine ring system, which is known for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 1H-Pyrrolo[2,3-c]pyridine, 1-acetyl-(9CI) is C10H10N2O. The presence of the ketone functional group contributes to its unique reactivity and biological profile.

Anticancer Activity

Research indicates that 1H-Pyrrolo[2,3-c]pyridine derivatives exhibit notable anticancer properties. These compounds have been shown to inhibit enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can effectively bind to specific molecular targets, blocking their activity and inhibiting tumor growth. A significant focus has been on their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various tumors. One study reported that a derivative exhibited IC50 values of 7 nM against FGFR1, showcasing its potential as a lead compound in cancer therapy .

The mechanism underlying the anticancer effects of 1H-Pyrrolo[2,3-c]pyridine involves the inhibition of key signaling pathways that promote tumor growth and survival. For example, compounds derived from this scaffold have been found to induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .

Other Biological Activities

Beyond anticancer properties, 1H-Pyrrolo[2,3-c]pyridine derivatives have also demonstrated:

  • Antimicrobial Activity : Some derivatives have shown efficacy against various pathogens.
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antidiabetic Properties : Research suggests that these compounds may help manage blood glucose levels .

Study on Anticancer Properties

A study evaluated the biological activity of several 1H-Pyrrolo[2,3-c]pyridine derivatives against acute myeloid leukemia (AML) cell lines. The findings indicated that these compounds not only inhibited cell proliferation but also induced differentiation in AML cells. Notably, one compound demonstrated a favorable pharmacokinetic profile and effectively suppressed tumor growth in xenograft models .

Evaluation of Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrrolo[2,3-c]pyridine derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential applications in treating infections .

Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of FGFR signaling pathways; induces apoptosis
AntimicrobialEfficacy against various pathogens
Anti-inflammatoryReduction of inflammatory markers
AntidiabeticPotential effects on glucose metabolism

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrrolo[2,3-c]pyridine derivatives, and how are structural modifications introduced?

Synthesis typically involves cyclocondensation reactions or functionalization of pre-existing pyrrolo-pyridine scaffolds. For example:

  • Cyclocondensation : 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile reacts with active methylene compounds (e.g., malononitrile) in acetic acid and HCl to form 1H-pyrrolo[2,3-b]pyridine derivatives .
  • Functionalization : The 5-position of the pyrrolo-pyridine ring can be modified with trifluoromethyl groups or halogen substituents to enhance bioactivity. Substituents at the 3-position (e.g., methoxy groups) are adjusted to optimize interactions with hydrophobic pockets in target proteins .

Q. How is the structural integrity of 1H-pyrrolo[2,3-c]pyridine derivatives validated during synthesis?

Key methods include:

  • Spectroscopic analysis : IR, 1H^1H-NMR, and 13C^{13}C-NMR confirm functional groups and regioselectivity. For example, 1H^1H-NMR can distinguish between NH protons in the pyrrole ring and acetylated derivatives .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for intermediates like 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for compounds like 1-acetyl derivatives .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the pyrrolo-pyridine ring influence FGFR inhibitory activity?

The 5-position is proximal to Gly485 in FGFR1’s ATP-binding pocket. Introducing hydrogen bond acceptors (e.g., trifluoromethyl or nitro groups) enhances binding:

  • Example : Compound 4h (5-trifluoromethyl substitution) achieves FGFR1–3 IC50_{50} values of 7, 9, and 25 nM, respectively. The trifluoromethyl group forms a hydrogen bond with Gly485, improving ligand efficiency .

  • Data table :

    CompoundFGFR1 IC50_{50} (nM)FGFR2 IC50_{50} (nM)FGFR3 IC50_{50} (nM)
    4h 7925
    3a 120150320

Q. What methodological strategies resolve contradictions in reported biological activities of pyrrolo-pyridine derivatives?

Discrepancies in IC50_{50} values or cell-based assay results may arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 10 µM vs. 1 mM) can skew kinase inhibition data. Standardizing protocols (e.g., using Z’-LYTE® kinase assays) improves reproducibility .
  • Cellular context : Differences in cancer cell lines (e.g., 4T1 vs. MDA-MB-231) affect migration/invasion outcomes. Cross-validation with orthogonal assays (e.g., scratch wound healing + Transwell) clarifies compound efficacy .

Q. How can computational modeling guide the optimization of pyrrolo-pyridine derivatives for FGFR inhibition?

  • Docking studies : Predict binding modes of acetylated derivatives in FGFR1’s hinge region. For example, the 1-acetyl group forms a hydrogen bond with Asp641, while the pyrrole NH interacts with Glu531 .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Compounds with lower RMSD (<2 Å) correlate with higher experimental potency .

Q. Methodological Challenges & Solutions

Q. How are metabolic stability and toxicity profiles assessed for 1H-pyrrolo[2,3-c]pyridine derivatives?

  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) identify compounds prone to rapid oxidation (e.g., demethylation of methoxy substituents) .
  • Toxicology gaps : Limited data on organ toxicity ( notes "no thorough investigation"). Mitigation involves zebrafish embryo models to screen for developmental toxicity .

Q. What strategies improve the solubility of hydrophobic pyrrolo-pyridine derivatives without compromising activity?

  • Prodrug approaches : Phosphate prodrugs of hydroxylated derivatives (e.g., 1-hydroxy-pyrrolo-pyridine) enhance aqueous solubility.
  • Co-solvent systems : Use cyclodextrin-based formulations for in vivo studies. For example, sulfobutyl ether-β-cyclodextrin increases bioavailability of compound 4h by 3-fold .

Propiedades

IUPAC Name

1-pyrrolo[2,3-c]pyridin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-5-3-8-2-4-10-6-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAMIDRHICAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.